MLT-748

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

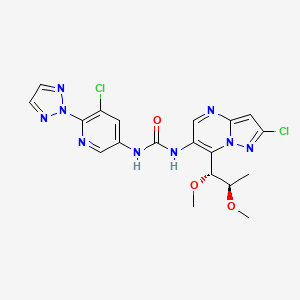

1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQLNDPUQSZBJW-QGHHPUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MLT-748: A Deep Dive into its Mechanism of Action in Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-748 has emerged as a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of lymphocyte signaling.[1][2] MALT1's dual function as both a scaffold protein and a protease makes it a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for T-cell and B-cell receptor signaling pathways that govern lymphocyte activation, proliferation, and survival.[3][4] Dysregulation of MALT1 activity is implicated in various lymphoid malignancies, making it a compelling therapeutic target.[5][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound in lymphocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its inhibitory effect through a unique allosteric mechanism. It binds to a specific pocket at the interface between the caspase-like domain and the third immunoglobulin-like (Ig3) domain of MALT1.[1][5] This binding event displaces a critical tryptophan residue (Trp580), which in turn locks the catalytic site of the MALT1 protease in an inactive conformation.[1][3] This prevents the structural rearrangements necessary for substrate recognition and cleavage, thereby potently inhibiting MALT1's proteolytic activity.[3][5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified across various biochemical and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ (MALT1, cell-free) | 5 nM | Cell-free assay | [1] |

| IC₅₀ (HOIL1 cleavage) | 31 ± 17 nM | Normal B cell line (N+ /+ ) | [3] |

| IC₅₀ (IL-2 reporter) | 39 nM | Jurkat T cells | [3] |

| Kd (wild-type MALT1) | 42 nM | Surface plasmon resonance | [7] |

| Kd (mutant MALT1-W580S) | 13 nM | Surface plasmon resonance | [2] |

| EC₅₀ (MALT1-W580S stabilization) | 69 nM | MALT1mut/mut patient immortalized B cells | [2] |

Table 1: Potency and Binding Affinity of this compound

| Cell Line | Treatment | Effect | Reference |

| Immortalized B cells | 2 µM this compound for 24h, then PMA/ionomycin stimulation | Increased phosphorylation of p65 and IκBα | [1][2] |

| OCI-Ly3 B cells | This compound | Inhibition of BCL10 cleavage | [3] |

| ABC DLBCL cell lines | This compound | Decrease in NFKBIZ, ZC3H12A, and NFKBID expression | [4] |

Table 2: Cellular Effects of this compound in Lymphocytes

Impact on Lymphocyte Signaling Pathways

MALT1's protease activity is crucial for cleaving and inactivating several negative regulators of the NF-κB signaling pathway, such as A20, CYLD, and RelB.[3][6] By inhibiting this activity, this compound effectively blocks the degradation of these substrates.[3] This leads to a modulation of downstream signaling events, primarily impacting the NF-κB pathway. While this compound potently inhibits MALT1's protease function, it has been observed to have only mild effects on its scaffolding function, which is responsible for the activation of IKK and subsequent phosphorylation of IκBα in normal T cells.[3]

Interestingly, in lymphocytes from patients with a specific MALT1 mutation (MALT1mut/mut), this compound can act as a molecular chaperone, stabilizing the mutant MALT1 protein and partially rescuing its scaffolding function, leading to an increase in NF-κB signaling upon stimulation.[1][3]

Experimental Protocols

In Vitro MALT1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on MALT1 protease activity.

-

Methodology: A cell-free enzymatic assay is performed using recombinant MALT1 protein and a fluorogenic substrate. The fluorescence intensity, which is proportional to substrate cleavage, is measured in the presence of varying concentrations of this compound. The IC₅₀ value is calculated from the resulting dose-response curve.

Cellular Assay for MALT1 Substrate Cleavage

-

Objective: To assess the effect of this compound on the cleavage of MALT1 substrates in lymphocytes.

-

Cell Lines: Immortalized B cells, primary human CD3+ T cells, or specific lymphoma cell lines (e.g., OCI-Ly3).

-

Protocol:

-

Cells are pre-treated with a range of this compound concentrations (e.g., 0-2 µM) for a specified duration (e.g., 24 hours).[1]

-

Cells are then stimulated with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) to activate the CBM complex and induce MALT1 activity.[1]

-

Cell lysates are collected at various time points post-stimulation.

-

The cleavage of MALT1 substrates (e.g., CYLD, BCL10) is analyzed by immunoblotting using specific antibodies against the full-length and cleaved forms of the proteins.

-

NF-κB Reporter Gene Assay

-

Objective: To measure the impact of this compound on NF-κB transcriptional activity.

-

Cell Line: Jurkat T cells stably transfected with an NF-κB-luciferase reporter construct.

-

Protocol:

-

Cells are treated with varying concentrations of this compound.

-

NF-κB signaling is activated by stimulation (e.g., with PMA and ionomycin).

-

Luciferase activity is measured using a luminometer, which reflects the level of NF-κB-driven transcription.

-

Conclusion

This compound is a highly potent and selective allosteric inhibitor of MALT1 protease activity. Its mechanism of action, centered on the stabilization of an inactive conformation of the enzyme, provides a targeted approach to modulate lymphocyte signaling. The data presented herein underscore its potential as a therapeutic agent in MALT1-driven pathologies. The detailed experimental protocols offer a framework for further investigation into the nuanced effects of this compound on lymphocyte function and its potential applications in drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

MLT-748: A Deep Dive into Selective Allosteric Inhibition of MALT1

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-748 has emerged as a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical mediator in the activation of NF-κB signaling, a pathway frequently dysregulated in various B-cell lymphomas and autoimmune diseases. Unlike orthosteric inhibitors that target the active site, this compound binds to a distinct allosteric pocket, offering a unique mechanism of action with the potential for high selectivity and a differentiated safety profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Allosteric Inhibition

This compound exerts its inhibitory effect by binding to an allosteric site at the interface of the caspase-like and Ig3 domains of MALT1.[1][2] This binding site is characterized by the presence of a tryptophan residue (Trp580) which, in the inactive state of the enzyme, occupies this pocket. This compound binding displaces the Trp580 side chain, effectively locking the MALT1 protease in an inactive conformation.[1][3] This prevents the necessary conformational changes required for substrate recognition and catalysis.[4] This allosteric mechanism is reversible, providing a potential advantage for therapeutic modulation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 5 nM | Biochemical Assay | MALT1 Protease Activity | [2][5][6][7] |

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Cell Line/System | Assay | Reference |

| EC50 | 69 nM | MALT1mut/mut patient immortalized B cells | Cellular MALT1-W580S stabilization | [5][6] |

| IC50 | 39 nM | Jurkat T cells | IL-2 Reporter Gene Assay | |

| IC50 | 52 nM | Human primary CD3+ T cells | IL-2 Secretion |

Table 2: Cellular Efficacy of this compound

| Parameter | Value | Target | Reference |

| Kd | 13 nM | Human mutant MALT1(329-728)-W580S | [5][6] |

| Kd | 42 nM | Wild type MALT1(329-728) | [5][6] |

Table 3: Binding Affinity of this compound

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and the methods used for its characterization, the following diagrams illustrate the MALT1 signaling pathway, a typical experimental workflow for inhibitor evaluation, and the mechanism of allosteric inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to this compound.

MALT1 Enzymatic Assay (Fluorogenic)

This assay measures the direct inhibitory effect of this compound on MALT1 protease activity.

-

Materials and Reagents:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

This compound compound series

-

384-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer to the desired final concentrations.

-

Add a fixed concentration of recombinant MALT1 enzyme to each well of the 384-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.

-

Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 60 minutes) using a plate reader with excitation at 360 nm and emission at 460 nm.[1]

-

Calculate the reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Assay for NF-κB Signaling (Western Blot)

This protocol details the assessment of this compound's effect on the phosphorylation of key NF-κB signaling proteins, p65 and IκBα, in patient-derived B cells.

-

Cell Culture and Treatment:

-

Culture MALT1mut/mut patient immortalized B cells in appropriate culture medium.

-

Pre-treat the cells with 2 µM this compound or vehicle control (DMSO) for 24 hours.[2][6]

-

Stimulate the cells with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and 1 µM ionomycin for various time points (e.g., 0, 5, 15, 30, 60 minutes).[2][6]

-

-

Western Blot Protocol:

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, total p65, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

-

IL-2 Secretion Assay (ELISA)

This assay measures the functional consequence of MALT1 inhibition by this compound on T-cell activation, as determined by IL-2 secretion.

-

Cell Culture and Treatment:

-

Use Jurkat T cells or freshly isolated human primary CD3+ T cells.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an appropriate stimulus, such as PMA (50 ng/mL) and ionomycin (1 µg/mL), or with anti-CD3/CD28 antibodies.[8][9]

-

-

ELISA Protocol:

-

After a 24-hour incubation period, centrifuge the plate and collect the cell culture supernatants.[8]

-

Perform a standard sandwich ELISA for human IL-2 according to the manufacturer's instructions.

-

Briefly, coat a 96-well ELISA plate with a capture antibody against human IL-2.

-

Block the plate and then add the collected cell culture supernatants and a standard curve of recombinant human IL-2.

-

Wash the plate and add a biotinylated detection antibody against human IL-2.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the concentration of IL-2 in the samples based on the standard curve and determine the IC50 of this compound for IL-2 secretion.

-

Conclusion

This compound represents a promising therapeutic candidate due to its potent and selective allosteric inhibition of MALT1. Its unique mechanism of action, which locks the enzyme in an inactive state, provides a clear rationale for its development in diseases driven by aberrant MALT1 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on MALT1-targeted therapies, facilitating further investigation into the full therapeutic potential of this compound and related allosteric inhibitors.

References

- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of MLT-748: A Potent and Selective Allosteric MALT1 Inhibitor for Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MLT-748 is a potent, selective, and reversible allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling, a pathway crucial for the activation and proliferation of lymphocytes. Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and certain immunodeficiencies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, positioning it as a valuable research tool for investigating MALT1 biology and its role in disease.

Introduction: The Rationale for Targeting MALT1

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the immune response, controlling the expression of genes involved in inflammation, cell survival, and proliferation. The CARD11-BCL10-MALT1 (CBM) complex is a critical mediator of NF-κB activation downstream of antigen receptor signaling in lymphocytes. MALT1, the effector component of this complex, possesses both scaffolding and proteolytic functions. Its paracaspase activity, in particular, is essential for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby sustaining the immune response.

In certain hematological malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), chronic B-cell receptor signaling leads to constitutive MALT1 activation, promoting cancer cell survival and proliferation. This dependency makes MALT1 an attractive therapeutic target. Furthermore, mutations in MALT1 can lead to immunodeficiency, highlighting its critical role in normal immune function.

This compound was developed as a highly specific inhibitor of the MALT1 paracaspase activity, offering a chemical probe to dissect the enzymatic functions of MALT1 in both physiological and pathological contexts.

Discovery of this compound

The discovery of this compound stemmed from a high-throughput screening campaign aimed at identifying small molecule inhibitors of MALT1's proteolytic activity. This was followed by a structure-guided drug design and iterative optimization process to enhance potency, selectivity, and drug-like properties. A key breakthrough in the development of this class of inhibitors was the identification of an allosteric binding site on MALT1.[1]

Unlike active site inhibitors, allosteric inhibitors like this compound bind to a site distinct from the catalytic center. This often leads to greater selectivity and a more favorable safety profile. The development of this compound and related compounds, such as MLT-231, involved a "scaffold morphing" strategy to improve physicochemical properties and in vivo efficacy.[2][3][4]

Mechanism of Action: Allosteric Inhibition of MALT1

This compound functions as a potent and selective allosteric inhibitor of MALT1.[5][6] It binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1, a site that is critical for the conformational changes required for its proteolytic activity.[6] By occupying this allosteric pocket, this compound locks MALT1 in an inactive conformation, preventing it from cleaving its substrates.[6] This mechanism is distinct from that of active-site inhibitors and contributes to the high selectivity of this compound for MALT1 over other proteases.

The allosteric binding of this compound has also been shown to act as a "molecular corrector" in cases of MALT1 mutations that cause immunodeficiency. In some patients with a specific MALT1 mutation (W580S), the protein is unstable and dysfunctional. This compound can bind to the mutated protein and restore its stability and signaling function.

In Vitro Pharmacology and Biological Activity

Biochemical and Cellular Potency

This compound demonstrates nanomolar potency in biochemical assays measuring MALT1 protease activity. It also effectively inhibits MALT1-mediated substrate cleavage and downstream signaling in various cell-based assays.

| Parameter | Value | Assay System | Reference |

| IC50 (MALT1 protease activity) | 5 nM | Biochemical assay | [5][6] |

| Kd (Wild-type MALT1) | 42 nM | Surface Plasmon Resonance | [7] |

| Kd (Mutant MALT1-W580S) | 13 nM | Surface Plasmon Resonance | [7] |

| IC50 (IL-2 Reporter Gene Assay) | 39 nM | Jurkat T-cells | [8] |

| IC50 (IL-2 Secretion) | 52 nM | Primary Human CD3+ T-cells | [8] |

| IC50 (BCL10 Cleavage) | 31 ± 17 nM | OCI-Ly3 B-cells (ELISA) | [8] |

Inhibition of MALT1 Substrate Cleavage

A key functional consequence of this compound's interaction with MALT1 is the inhibition of its proteolytic activity. This has been demonstrated through the reduced cleavage of known MALT1 substrates, including BCL10, CYLD, and RelB, in various cell lines.[8][9] BCL10 cleavage, in particular, serves as a reliable biomarker for MALT1 protease activation in preclinical studies.[9]

Modulation of NF-κB Signaling

By inhibiting MALT1, this compound effectively downregulates the canonical NF-κB signaling pathway. This is evidenced by the reduced phosphorylation of IκBα and the subsequent inhibition of the nuclear translocation of NF-κB transcription factors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - OAK Open Access Archive [oak.novartis.com]

- 3. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Inhibition of MALT1 by MLT-748 at the Trp580 Pocket

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent and selective allosteric inhibitor, MLT-748, and its binding mechanism to the Trp580 pocket of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of signaling pathways, most notably the NF-κB pathway, and its dysregulation is implicated in various lymphomas and autoimmune diseases. This compound represents a significant advancement in the targeted inhibition of MALT1, offering a reversible, non-competitive mechanism of action. This document details the binding kinetics, cellular effects, and the underlying signaling pathways affected by this compound. Furthermore, it provides detailed experimental protocols for the assessment of MALT1 inhibition.

Introduction to MALT1 and its Role in Signaling

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase with a crucial role in the activation of the transcription factor NF-κB.[1] It is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors such as the B-cell receptor (BCR) and T-cell receptor (TCR).[2][3] Upon receptor engagement, a signaling cascade leads to the formation of the CBM complex, which in turn activates the IKK signalosome, leading to the activation of the canonical NF-κB pathway.[2] MALT1's proteolytic activity is also critical for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the signal.[4] Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[5][6]

This compound: A Potent Allosteric Inhibitor of MALT1

This compound is a potent, selective, and reversible allosteric inhibitor of MALT1.[7][8] It binds to a specific pocket at the interface of the caspase-like domain and the third immunoglobulin-like (Ig3) domain of MALT1.[8][9] This binding site is notable for the presence of a tryptophan residue at position 580 (Trp580).[9]

Mechanism of Action: Binding to the Trp580 Pocket

The binding of this compound to MALT1 is characterized by the displacement of the Trp580 side chain.[8][9] This interaction locks the MALT1 protease in an inactive conformation, preventing the necessary structural rearrangements for substrate recognition and cleavage.[9] This allosteric inhibition is a non-competitive mechanism, offering a distinct advantage over active site inhibitors.[10] Structural studies have confirmed that the pyrazolopyrimidine core of this compound occupies the same space as the indole side chain of Trp580 in the unbound state.[9]

Quantitative Data on this compound Activity

The potency and binding affinity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ | 5 nM | Cell-free MALT1 protease activity assay | [7][8] |

| IC₅₀ | 14 nM (for MLT-747, a closely related analog) | Cell-free MALT1 protease activity assay | [11] |

| IC₅₀ | 39 nM | IL-2 reporter gene assay in Jurkat T cells | [12] |

| IC₅₀ | 52 nM | IL-2 secretion from human primary CD3+ T cells | [12] |

Table 1: Inhibitory Potency of this compound

| Parameter | Value | MALT1 Construct | Reference |

| Kd | 42 nM | Wild-type human MALT1 (329-728) | [7][13] |

| Kd | 13 nM | Mutant human MALT1 (329-728)-W580S | [7][13] |

| EC₅₀ | 69 nM | Cellular stabilization of MALT1-W580S | [7][13] |

Table 2: Binding Affinity and Cellular Stabilization of this compound

Experimental Protocols

MALT1 Protease Activity Biochemical Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MALT1.

Materials:

-

Recombinant human MALT1 protein

-

Peptide substrate Ac-Leu-Arg-Ser-Arg-Rh110-dPro[11]

-

Assay buffer (e.g., Tris-based buffer with reducing agents)

-

This compound compound

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the this compound dilutions to the wells.

-

Add the recombinant MALT1 protein to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for Rhodamine 110).

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for MALT1 Substrate Cleavage

This assay assesses the ability of this compound to inhibit MALT1 activity within a cellular context.

Materials:

-

Human lymphocytes (e.g., primary CD3+ T cells or a suitable cell line like Jurkat)[8][12]

-

Cell culture medium

-

This compound compound

-

Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin)[8]

-

Lysis buffer

-

Antibodies for Western blotting (targeting MALT1 substrates like BCL10, CYLD, RelB, and HOIL1, as well as loading controls)[14]

Procedure:

-

Culture the cells to the desired density.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours with 2 µM this compound).[8]

-

Stimulate the cells with PMA and ionomycin for a defined period (e.g., up to 1 hour) to induce MALT1 activity.[8]

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Perform Western blot analysis to detect the cleavage of MALT1 substrates. A reduction in the cleaved forms of the substrates indicates MALT1 inhibition.

-

For washout experiments, after the initial incubation with this compound, wash the cells with PBS three times and rest them in compound-free medium for a period (e.g., 2 hours) before stimulation.[8]

Signaling Pathways and Visualizations

MALT1-Mediated NF-κB Signaling Pathway

MALT1 is a critical component of the CBM complex, which is essential for the activation of the canonical NF-κB pathway downstream of antigen receptors.[2]

Caption: MALT1 signaling pathway leading to NF-κB activation and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the cellular activity of this compound.

References

- 1. MALT1 - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. immune-system-research.com [immune-system-research.com]

Investigating the Biological Effects of MALT1 Inhibition with MLT-748: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of immune responses, functioning as both a scaffold protein and a paracaspase. Its proteolytic activity is essential for the activation of NF-κB signaling downstream of antigen receptor engagement, making it a key player in lymphocyte activation and proliferation. Dysregulation of MALT1 activity has been implicated in the pathogenesis of various hematological malignancies and autoimmune diseases. Consequently, MALT1 has emerged as a promising therapeutic target. MLT-748 is a potent and selective allosteric inhibitor of MALT1, offering a valuable tool for investigating the biological consequences of MALT1 inhibition. This technical guide provides an in-depth overview of the biological effects of this compound, including its mechanism of action, impact on cellular signaling, and methodologies for its experimental evaluation.

Introduction to MALT1 and its Role in Cellular Signaling

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for T-cell and B-cell receptor signaling.[1][2] Upon antigen receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's protease function.[3] Activated MALT1 cleaves several substrates, including BCL10, CYLD, and A20, which are involved in the regulation of the NF-κB pathway.[4][5] By cleaving negative regulators of NF-κB, such as A20, MALT1 promotes sustained NF-κB activation, leading to the transcription of genes involved in inflammation, cell survival, and proliferation.[5] Due to its pivotal role in lymphocyte activation, aberrant MALT1 activity is a key driver in certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), and is implicated in autoimmune disorders.[4][6]

This compound: A Potent Allosteric Inhibitor of MALT1

This compound is a small molecule that acts as a potent, selective, and allosteric inhibitor of MALT1's paracaspase activity.[7][8] Unlike orthosteric inhibitors that bind to the active site, this compound binds to an allosteric pocket at the interface of the caspase-like and Ig3 domains.[8][9] This binding event displaces the tryptophan residue at position 580 (Trp580), which locks the enzyme in an inactive conformation and prevents substrate cleavage.[8][10]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound in various assays and cell lines.

| Parameter | Value | Assay/Model | Reference(s) |

| IC₅₀ | 5 nM | MALT1 Cell-Free Assay | [1][8] |

| Kd | 42 nM | Wild-Type MALT1 (329-728) | [1][11] |

| Kd | 13 nM | Mutant MALT1 (329-728)-W580S | [1][11] |

| EC₅₀ | 69 nM | Stabilization of cellular MALT1-W580S | [1][11] |

| IC₅₀ | 39 nM | IL-2 Reporter Gene Assay (Jurkat T-cells) | [12] |

| IC₅₀ | 52 nM | IL-2 Secretion (Primary Human CD3+ T-cells) | [12] |

| IC₅₀ | 31 nM | BCL10 Cleavage (OCI-Ly3 B-cells) | [12] |

| Table 1: Biochemical and Cellular Potency of this compound. |

| Cell Line | Subtype | Parameter | Value | Reference(s) |

| OCI-Ly3 | ABC-DLBCL | GI₅₀ (Compound 3, a similar MALT1 inhibitor) | Not specified, but sensitive | [9] |

| HBL-1 | ABC-DLBCL | GI₅₀ (MI-2, a MALT1 inhibitor) | 0.2 µM | [10] |

| TMD8 | ABC-DLBCL | GI₅₀ (MI-2, a MALT1 inhibitor) | 0.5 µM | [10] |

| OCI-Ly10 | ABC-DLBCL | GI₅₀ (MI-2, a MALT1 inhibitor) | 0.4 µM | [10] |

| OCI-Ly1 | GCB-DLBCL | GI₅₀ (MI-2, a MALT1 inhibitor) | Resistant | [10] |

| U2932 | ABC-DLBCL (MALT1-independent) | GI₅₀ (MI-2, a MALT1 inhibitor) | Resistant | [10] |

| Table 2: Anti-proliferative Activity of MALT1 Inhibitors in DLBCL Cell Lines. (Note: Data for this compound is limited; data for other MALT1 inhibitors is provided for context). |

| Cytokine/Substrate | Effect of this compound | Cell Type | Reference(s) |

| IL-2 | Inhibition of secretion | Jurkat T-cells, Primary Human CD3+ T-cells | [12] |

| IL-6 | Reduced expression/secretion | ABC-DLBCL cell lines | [13] |

| IL-10 | Reduced expression/secretion | ABC-DLBCL cell lines | [13] |

| BCL10 | Inhibition of cleavage | OCI-Ly3 B-cells, Primary Human CD3+ T-cells | [9][12] |

| CYLD | Inhibition of cleavage | Primary Human CD3+ T-cells | [9] |

| RelB | Inhibition of cleavage | Primary Human CD3+ T-cells | [9] |

| HOIL1 | Inhibition of cleavage | Primary Human CD3+ T-cells | [9] |

| NFKBIZ, ZC3H12A, NFKBID mRNA | Decreased expression | ABC-DLBCL cell lines | [4] |

| Table 3: Effect of this compound on Cytokine Production and Substrate Cleavage. |

Signaling Pathways and Mechanisms

MALT1 in the NF-κB Signaling Pathway

MALT1 is a critical transducer in the canonical NF-κB signaling cascade initiated by antigen receptors. The following diagram illustrates this pathway and the point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of interleukin-2 production in the human T cell line JURKAT by nonpolar maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of IL2 production impairment by lipoxygenase inhibitors in activated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neobiotechnologies.com [neobiotechnologies.com]

- 5. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MALT1 Polyclonal Antibody (PA5-79622) [thermofisher.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of MLT-748: A Molecular Corrector for MALT1-Associated Immunodeficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Primary immunodeficiency diseases (PIDs) represent a significant challenge in clinical medicine, arising from a spectrum of genetic mutations that impair the immune system. A subset of these disorders is linked to mutations in the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a critical scaffold and protease in lymphocyte signaling. This technical guide delves into the preclinical data and mechanism of action of MLT-748, a novel allosteric inhibitor of MALT1, which paradoxically acts as a molecular corrector to rescue protein function in specific MALT1 mutations, offering a promising therapeutic avenue for a debilitating immunodeficiency. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's activity.

Introduction to MALT1 and its Role in Immunity

MALT1 is a key component of the Carma-Bcl10-MALT1 (CBM) signalosome, which is essential for T-cell and B-cell receptor signaling. Upon antigen receptor stimulation, the CBM complex is formed, leading to the activation of the IκB kinase (IKK) complex and subsequent activation of the NF-κB pathway. MALT1 possesses both scaffolding functions, crucial for the assembly of the CBM complex, and protease activity, which cleaves and inactivates negative regulators of NF-κB signaling, such as RelB, CYLD, and HOIL1. Mutations in MALT1 can lead to a combined immunodeficiency characterized by recurrent infections, immune dysregulation, and a failure to thrive.

This compound: A Potent and Selective Allosteric MALT1 Inhibitor

This compound is a potent and selective allosteric inhibitor of the MALT1 protease.[1][2][3][4] It binds to a pocket at the interface of the caspase and immunoglobulin (Ig3) domains, displacing the side chain of Tryptophan 580 (Trp580) and locking the enzyme in an inactive conformation.[1][2] This allosteric inhibition is highly specific, with no significant activity against a panel of 22 other human proteases.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with its target and its cellular effects.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | MALT1 (cell-free assay) | 5 nM | [1][2][3][4] |

| Kd | Human mutant MALT1 (329-728)-W580S | 13 nM | [2][3] |

| Kd | Wild-type MALT1 (329-728) | 42 nM | [3][4] |

| EC50 | MALT1-W580S stabilization in MALT1mut/mut B cells | 69 nM | [2][3][4] |

| IC50 | BCL10 cleavage | 31 nM | [4] |

| IC50 | IL-2 reporter gene assay (Jurkat T cells) | 39 nM | [5] |

| IC50 | IL-2 secretion (primary human CD3+ T cells) | 52 nM | [5] |

Mechanism of Action: From Inhibitor to Molecular Corrector

In the context of wild-type MALT1, this compound functions as a straightforward inhibitor. However, in patients with a specific homozygous mutation (W580S), which destabilizes the MALT1 protein, this compound acts as a molecular corrector. By binding to the mutated protein, this compound stabilizes its conformation, leading to increased cellular levels of the MALT1-W580S protein. This restoration of MALT1 protein levels, even in its proteolytically inactive state, rescues the scaffolding function of the CBM complex, thereby restoring downstream NF-κB signaling.

Signaling Pathway of MALT1 Activation and this compound Inhibition

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

This compound as a Molecular Corrector for MALT1-W580S

Caption: Mechanism of this compound as a molecular corrector for MALT1-W580S.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

MALT1 Substrate Cleavage Assay in Primary T cells

-

Cell Isolation: Isolate primary human CD3+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.

-

Pre-treatment: Incubate the T cells with varying concentrations of this compound (e.g., 0-1 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and 1 µM ionomycin for 15-60 minutes to activate MALT1.[1]

-

Lysis and Western Blotting: Lyse the cells and perform SDS-PAGE followed by Western blotting.

-

Antibody Detection: Probe the membrane with primary antibodies against MALT1 substrates (BCL10, HOIL1, CYLD, and RelB) and a loading control (e.g., tubulin).[2] Use appropriate secondary antibodies for detection.

-

Analysis: Quantify the band intensities to determine the extent of substrate cleavage inhibition.

NF-κB Signaling Rescue in Patient-Derived B cells

-

Cell Culture: Culture immortalized B cells from a MALT1mut/mut patient.

-

This compound Treatment: Pre-incubate the cells with 2 µM this compound for 24 hours to allow for MALT1-W580S protein stabilization.[1][2][6]

-

Washout (Optional): For washout experiments, wash the cells three times with PBS and rest them in compound-free medium for 2 hours.[1]

-

Stimulation: Stimulate the cells with PMA/ionomycin for various time points (e.g., 0, 5, 15, 30 minutes).[1][3]

-

Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of IκBα and p65, as well as total protein levels.[2][3][6]

-

Analysis: Compare the levels of phosphorylated IκBα and p65 in treated versus untreated patient cells and healthy donor cells.

Experimental Workflow for Assessing this compound's Dual Function

Caption: Workflow for evaluating this compound's inhibitory and corrective functions.

Therapeutic Implications and Future Directions

The dual functionality of this compound as both an inhibitor and a molecular corrector represents a paradigm shift in the therapeutic approach to certain genetic disorders. For immunodeficiencies caused by destabilizing mutations in MALT1, this compound offers a potential treatment that addresses the root cause of the disease by restoring protein function. This approach may be applicable to other genetic diseases where mutations lead to protein misfolding and degradation.

Further research is warranted to explore the long-term efficacy and safety of this compound in preclinical models and eventually in clinical trials. The development of allosteric modulators that can selectively stabilize or inhibit protein function holds immense promise for the future of precision medicine.

Conclusion

This compound is a potent and selective allosteric MALT1 inhibitor with a unique mechanism of action that allows it to function as a molecular corrector for a specific MALT1 mutation underlying a primary immunodeficiency. By stabilizing the mutant MALT1 protein, this compound rescues the scaffolding function of the CBM complex and restores downstream NF-κB signaling. The data presented in this guide provide a comprehensive overview of the preclinical evidence supporting the continued investigation of this compound as a potential therapeutic agent for this debilitating disease.

References

The Potential of MLT-748 in Activated B-cell Like Diffuse Large B-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) is an aggressive malignancy with a poor prognosis under current standard-of-care chemotherapies. A key molecular feature of ABC-DLBCL is the constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for tumor cell survival and proliferation. This pathway is often driven by chronic B-cell receptor (BCR) signaling, which converges on the CARD11-BCL10-MALT1 (CBM) complex. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase within the CBM complex, has emerged as a critical therapeutic target. MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 protease activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its preclinical efficacy in ABC-DLBCL models, and the key signaling pathways involved, presenting a compelling case for its continued development as a targeted therapy for this challenging disease.

Introduction to ABC-DLBCL and the Role of MALT1

Diffuse large B-cell lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with ABC-DLBCL representing a molecular subtype characterized by a more aggressive clinical course and inferior outcomes with conventional chemoimmunotherapy.[1][2][3] A hallmark of ABC-DLBCL is the chronic activation of the NF-κB signaling pathway, which promotes the expression of genes involved in cell survival, proliferation, and inflammation.[2][4][5] This constitutive NF-κB activity can be triggered by various genetic alterations, including mutations in the B-cell receptor components CD79A/B, the scaffold protein CARD11, and the Toll-like receptor adaptor protein MyD88.[4][6][7]

These upstream signals converge on the CBM complex, leading to the activation of MALT1's protease function.[8][9] Activated MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 (TNFAIP3), Regnase-1, and Roquin-1/2, thereby sustaining the pro-survival signaling cascade.[8][10] The critical role of MALT1 protease activity in maintaining the malignant phenotype of ABC-DLBCL makes it an attractive therapeutic target.[11][12][13]

This compound: A Potent and Selective Allosteric MALT1 Inhibitor

This compound is a small molecule that acts as a potent and selective inhibitor of MALT1 paracaspase activity.[14] Unlike orthosteric inhibitors that compete with the substrate for the active site, this compound is an allosteric inhibitor. It binds to a distinct pocket on the MALT1 protein, inducing a conformational change that locks the enzyme in an inactive state.[14] This mechanism of action contributes to its high selectivity and potency.

Quantitative Efficacy of this compound

Preclinical studies have demonstrated the potent activity of this compound in blocking MALT1-mediated signaling and inhibiting the growth of ABC-DLBCL cells. The following table summarizes key quantitative data from these studies.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (BCL10 Cleavage) | OCI-Ly3 | 31 nM | [14] |

| IC50 (IL-2 Secretion) | Human primary CD3+ T cells | 52 nM | [14] |

Signaling Pathways in ABC-DLBCL Targeted by this compound

The primary signaling pathway targeted by this compound in ABC-DLBCL is the BCR-to-NF-κB axis. The following diagram illustrates this pathway and the point of intervention for this compound.

References

- 1. ashpublications.org [ashpublications.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Molecular Pathogenesis of Activated B-Cell-like Diffuse Large B-Cell Lymphoma and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

MLT-748: A Molecular Corrector for MALT1 Mutations - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of lymphocyte activation and a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[1][2][3] Mutations in MALT1 can lead to immunodeficiency, and its aberrant activity is implicated in certain types of lymphomas.[4] MLT-748 is a potent and selective allosteric inhibitor of MALT1 that has shown promise as a molecular corrector for specific MALT1 mutations, restoring proper signaling function.[5][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and the underlying MALT1 signaling pathways.

Introduction to MALT1 and the Role of this compound

MALT1, a paracaspase, plays a dual role in the immune system. It acts as a scaffold protein and possesses proteolytic activity, both of which are essential for NF-κB activation downstream of antigen and other receptors.[1][2][3] The CBM complex, consisting of CARD11, BCL10, and MALT1, is crucial for T-cell and B-cell receptor signaling.[1][2] Dysregulation of MALT1 activity, either through gain-of-function mutations or other mechanisms, is associated with certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[8][9][10] Conversely, loss-of-function mutations can lead to severe immunodeficiency.

This compound is a small molecule that acts as an allosteric inhibitor of MALT1.[5][6][11] It binds to a pocket at the interface of the caspase-like and Ig3 domains, displacing tryptophan 580 (Trp580) and locking the enzyme in an inactive conformation.[5][7] Interestingly, in the context of certain mutations like MALT1-W580S which destabilize the protein, this compound can act as a molecular corrector, stabilizing the mutant protein and rescuing its scaffolding function, thereby restoring downstream signaling.[5][6][7]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 5 nM | Cell-free MALT1 protease assay | [5][6] |

| Kd (Wild-Type MALT1) | 42 nM | Binding to human MALT1 (329-728) | [6][7] |

| Kd (Mutant MALT1-W580S) | 13 nM | Binding to human MALT1 (329-728)-W580S | [6][7] |

| EC50 | 69 nM | Stabilization of cellular MALT1-W580S | [6][7] |

| IC50 (IL-2 Reporter) | 39 nM | Jurkat T-cell IL-2 reporter gene assay | [12] |

| IC50 (IL-2 Secretion) | 52 nM | Human primary CD3+ T-cell IL-2 secretion | [12] |

Table 1: Potency and Binding Affinity of this compound

| Cell Type | Treatment | Effect | Reference |

| MALT1mut/mut B cells | 2 µM this compound for 24h | Increased phosphorylation of p65 and IκBα | [6][7][11] |

| Primary human CD3+ T cells | 1 µM this compound | Complete blockage of BCL10, HOIL1, CYLD, and RelB cleavage | [7] |

| ABC-DLBCL cell lines | This compound | Decrease in NFKBIZ, ZC3H12A, and NFKBID expression | [13] |

Table 2: Cellular Effects of this compound

MALT1 Signaling Pathways

The following diagrams illustrate the key signaling pathways involving MALT1.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALT1 - Wikipedia [en.wikipedia.org]

- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. ashpublications.org [ashpublications.org]

- 9. rupress.org [rupress.org]

- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MLT-748 in In Vitro Studies

Introduction

MLT-748 is a potent, selective, and reversible allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] MALT1 is a key component of the Carma-Bcl10-MALT1 (CBM) signalosome complex, which plays a critical role in NF-κB signaling activation in lymphocytes. This compound binds to an allosteric pocket at the interface of the caspase-like and Ig3 domains of MALT1, displacing Trp580 and locking the enzyme in an inactive conformation.[2][3] This inhibitory action blocks the proteolytic activity of MALT1, which is crucial for the cleavage of several substrates involved in immune cell signaling.

These application notes provide a summary of the key in vitro parameters of this compound and detailed protocols for its use in cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in various in vitro assays.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ (MALT1 protease activity) | 5 nM | Cell-free biochemical assay | [1][2][4] |

| Kd (mutant MALT1-W580S) | 13 nM | Recombinant human MALT1(329-728)-W580S | [1][5][6] |

| Kd (wild-type MALT1) | 42 nM | Recombinant human MALT1(329-728) | [1][5][6] |

| EC₅₀ (MALT1-W580S stabilization) | 69 nM | MALT1mut/mut patient immortalized B cells | [1][5][6] |

| IC₅₀ (IL-2 reporter) | 39 nM | Jurkat T cells | [3] |

| IC₅₀ (IL-2 secretion) | 52 nM | Human primary CD3+ T cells | [3] |

Table 2: Recommended In Vitro Working Concentrations and Incubation Times

| Cell Type | Concentration | Incubation Time | Purpose | Reference |

| MALT1mut/mut B cells | 2 µM | 24 hours | Rescue of MALT1 scaffolding function | [2][3][7] |

| Primary human CD3+ T cells | 1 µM | Not specified | Complete blockade of MALT1 substrate cleavage | [6] |

| ABC-DLBCL cell lines | 2 µM | 18 hours | Inhibition of MALT1 protease activity | [8] |

| A549 cells | Not specified | Not specified | Inhibition of MALT1 cleavage activity | [3] |

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound allosterically inhibits the MALT1 protease, which is a key component of the NF-κB signaling pathway downstream of the CBM complex. In certain immunodeficiency contexts with MALT1 mutations (e.g., MALT1-W580S), this compound can act as a molecular corrector, stabilizing the mutant protein and rescuing its scaffolding function, thereby paradoxically promoting NF-κB signaling upon cell stimulation.

Caption: this compound allosterically inhibits MALT1 protease activity, impacting downstream NF-κB signaling.

General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound on cultured cells.

Caption: General workflow for in vitro studies with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation:

-

This compound is soluble in DMSO at high concentrations (e.g., 200-250 mg/mL).[5][7]

-

To prepare a 10 mM stock solution, dissolve 4.92 mg of this compound (MW: 492.32) in 1 mL of sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1][5]

-

-

Working Solution Preparation:

-

For cell culture experiments, dilute the 10 mM DMSO stock solution to the desired final concentration in the cell culture medium.

-

To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.1-0.5%.

-

It is recommended to first prepare an intermediate dilution of the stock in DMSO or culture medium before the final dilution. For example, to achieve a final concentration of 1 µM, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution, then add 1 µL of the 1 mM solution to 1 mL of culture medium.[7]

-

If precipitation occurs upon dilution in an aqueous buffer, pre-warming the solutions to 37°C or gentle sonication may aid in dissolution.[1][7]

-

Protocol 2: Analysis of NF-κB Signaling and MALT1 Substrate Cleavage in Lymphocytes

This protocol is adapted for use with immortalized B cells or primary T cells.

-

Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/mL) in a suitable culture plate and allow them to acclimate.

-

This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (DMSO) for 18-24 hours.[2][8]

-

Cell Stimulation: Following the pre-treatment, stimulate the cells with an appropriate agonist. For example, use a combination of 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and 1 µM ionomycin for various time points (e.g., 0, 5, 15, 30, 60 minutes).[2]

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated p65, phosphorylated IκBα, total p65, total IκBα, and cleaved MALT1 substrates (e.g., CYLD, RelB, BCL10).[5][6]

-

Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Protocol 3: Compound Washout Experiment

This protocol is designed to assess the reversibility of this compound's effects.

-

Cell Treatment: Pre-treat cells with this compound (e.g., 2 µM) for 24 hours as described in Protocol 2.[2]

-

Washout:

-

Pellet the cells by centrifugation.

-

Aspirate the medium containing this compound.

-

Wash the cells three times with sterile PBS to remove the compound.[2]

-

Resuspend the cells in fresh, compound-free medium.

-

-

Resting Period: Allow the cells to rest in the compound-free medium for 2 hours.[2]

-

Stimulation and Analysis: Proceed with cell stimulation and downstream analysis (e.g., Western Blotting) as described in Protocol 2 to assess the recovery of MALT1 activity.[2]

Protocol 4: Cytokine Secretion Assay in Primary T Cells

This protocol is for measuring the effect of this compound on T cell activation.

-

Cell Isolation: Isolate primary human CD3+ or CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).

-

Cell Seeding: Seed the isolated T cells in a 96-well plate at a density of 1 x 10⁶ cells/well.

-

This compound Treatment: Add serial dilutions of this compound to the wells to determine the IC₅₀. Include a vehicle control (DMSO).

-

T Cell Activation: Stimulate the T cells with anti-CD3/CD28 beads or PMA and ionomycin.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Pellet the cells by centrifugation and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of secreted cytokines (e.g., IL-2) in the supernatant using an ELISA kit or a cytometric bead array (CBA) according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value by plotting the cytokine concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MLT-748 in Primary Human T Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-748 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3][4][5] MALT1 is a critical signaling protein that functions as both a scaffold and a paracaspase, playing a key role in T cell activation and proliferation. By binding to an allosteric site at the interface of the caspase-like and Ig3 domains of MALT1, this compound locks the enzyme in an inactive conformation, thereby inhibiting its proteolytic activity.[1][6] This inhibition of MALT1 substrate cleavage effectively modulates downstream signaling pathways, including the NF-κB pathway, which is crucial for T cell function.[2][6] These application notes provide detailed protocols for utilizing this compound in primary human T cell assays to study its effects on T cell activation, cytokine secretion, and signaling pathways.

Mechanism of Action of this compound in T Cells

Upon T cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the formation of the CBM signalosome, composed of CARMA1, BCL10, and MALT1. This complex is essential for the activation of downstream pathways, including the canonical NF-κB pathway. MALT1's paracaspase activity is responsible for the cleavage of several substrates, such as RelB, which fine-tunes NF-κB activation.[7] this compound, by allosterically inhibiting MALT1's proteolytic function, prevents the cleavage of these substrates, thereby suppressing T cell activation and effector functions.[2]

Caption: this compound inhibits MALT1's proteolytic activity, impacting NF-κB signaling in T cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound derived from published studies.

| Parameter | Value | Cell Type | Assay | Reference |

| IC₅₀ (MALT1 cell-free) | 5 nM | - | Biochemical Assay | [1][3][5] |

| IC₅₀ (IL-2 Reporter) | 39 nM | Jurkat T cells | Reporter Gene Assay | |

| IC₅₀ (IL-2 Secretion) | 52 nM | Primary human CD3+ T cells | Immunoassay | |

| EC₅₀ (MALT1 stabilization) | 69 nM | MALT1mut/mut B cells | Cellular Assay | [2][3] |

| Effective Concentration | 1-2 µM | Primary human CD3+ T cells | Western Blot | [2] |

Experimental Protocols

Protocol 1: Isolation of Primary Human T Cells from PBMCs

This protocol describes the isolation of untouched primary human T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human peripheral blood (buffy coat or whole blood)

-

Ficoll-Paque™ PLUS

-

Phosphate-Buffered Saline (PBS)

-

T cell isolation kit (negative selection)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

Procedure:

-

Dilute the buffy coat or whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets, and collect the mononuclear cell layer at the interface.

-

Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet in the appropriate buffer provided with the T cell isolation kit.

-

Isolate untouched T cells by negative selection following the manufacturer's protocol. This typically involves incubating the cells with an antibody cocktail that labels non-T cells, followed by magnetic separation.

-

Resuspend the purified T cells in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Caption: Workflow for isolating primary human T cells.

Protocol 2: T Cell Activation and Treatment with this compound

This protocol outlines the activation of primary human T cells and their treatment with this compound.

Materials:

-

Isolated primary human T cells

-

Complete RPMI-1640 medium

-

Anti-human CD3 antibody (plate-bound or soluble)

-

Anti-human CD28 antibody (soluble)

-

This compound (dissolved in DMSO)

-

96-well flat-bottom tissue culture plates

Procedure:

-

Plate Coating (for plate-bound anti-CD3):

-

Dilute anti-human CD3 antibody to 1-5 µg/mL in sterile PBS.

-

Add 100 µL of the antibody solution to each well of a 96-well plate.

-

Incubate for at least 2 hours at 37°C or overnight at 4°C.

-

Before use, wash the wells twice with sterile PBS to remove unbound antibody.

-

-

Cell Seeding and Treatment:

-

Resuspend the isolated T cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Pre-incubate the T cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-24 hours at 37°C, depending on the experimental design. A 24-hour pre-incubation has been shown to be effective.[1]

-

-

T Cell Activation:

-

Add the pre-treated T cells to the anti-CD3 coated wells.

-

Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL.

-

Alternatively, for activation with soluble antibodies, add anti-CD3 (1 µg/mL) and anti-CD28 (1-5 µg/mL) directly to the cell suspension in uncoated wells.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period (e.g., 24-72 hours).

-

Protocol 3: IL-2 Secretion Assay (ELISA)

This protocol measures the effect of this compound on IL-2 secretion from activated T cells.

Materials:

-

Supernatants from activated T cell cultures (from Protocol 2)

-

Human IL-2 ELISA kit

-

Plate reader

Procedure:

-

After the desired incubation period (e.g., 24 or 48 hours), centrifuge the 96-well plates at 300 x g for 5 minutes.

-

Carefully collect the culture supernatants without disturbing the cell pellet.

-

Perform the IL-2 ELISA according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of IL-2 in each sample based on the standard curve.

Protocol 4: Western Blot for MALT1 Substrate Cleavage

This protocol is for assessing the inhibitory effect of this compound on the cleavage of MALT1 substrates like RelB.[7]

Materials:

-

Activated T cell pellets (from Protocol 2)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-RelB, anti-cleaved RelB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the T cell pellets with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to assess the extent of substrate cleavage.

-

Caption: Workflow for Western Blot analysis of MALT1 substrate cleavage.

Concluding Remarks

This compound is a valuable tool for investigating the role of MALT1 in T cell biology. The protocols provided herein offer a framework for studying the effects of this potent inhibitor on primary human T cell activation, cytokine production, and intracellular signaling. Researchers can adapt these methods to their specific experimental needs to further elucidate the therapeutic potential of targeting MALT1 in immune-mediated diseases and malignancies.

References

- 1. Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. awsprod-cellsignal.com [awsprod-cellsignal.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: MLT-748 in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches.[1][2] The tumor microenvironment (TME) plays a critical role in GBM progression and therapeutic resistance, with tumor-associated macrophages (TAMs) being a major cellular component that fosters an immunosuppressive landscape.[1] MLT-748, a potent and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease, has emerged as a promising therapeutic agent.[1][3] MALT1 is a key component of the CARD9-BCL10-MALT1 (CBM) signaling complex that regulates NF-κB activation.[1][4][5] In the context of glioblastoma, this compound's primary mechanism of action is not directed at the tumor cells themselves but at reprogramming TAMs from a pro-tumoral "M2-like" phenotype to an anti-tumoral "M1-like" phenotype, thereby restoring anti-cancer immunity within the brain.[1][6]

These application notes provide a comprehensive overview of the use of this compound in glioblastoma research, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of expected quantitative outcomes.

Mechanism of Action and Signaling Pathway

In the glioblastoma TME, tumor cells secrete factors that induce the activation of the MALT1 protease in TAMs. This leads to the activation of the NF-κB signaling pathway, which in turn promotes the polarization of TAMs into an immunosuppressive, M2-like phenotype.[1][6] These M2-like macrophages contribute to tumor growth, invasion, and the suppression of anti-tumor immune responses.[1]

This compound inhibits the proteolytic activity of MALT1 within TAMs.[1] This inhibition blocks the downstream NF-κB signaling cascade, leading to a transcriptional reprogramming of the macrophages.[1][6] As a result, TAMs shift from an M2-like to a pro-inflammatory, M1-like phenotype, characterized by the expression of co-stimulatory molecules and the secretion of anti-tumor cytokines. This phenotypic switch enhances their ability to kill glioblastoma cells and present tumor antigens, thereby reactivating the anti-tumor immune response within the TME.[1] While MALT1 is expressed in glioblastoma cells, the direct cytotoxic effect of this compound on these cells is reported to be modest.[1][7]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Viability

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Viability Reduction (vs. Control) | IC50 (µM) |

| U87MG | 5 | 72 | Modest/Discreet[1][7] | > 10 |

| GL261 | 5 | 72 | Modest/Discreet[1] | > 10 |

Note: The direct cytotoxic effect of this compound on glioblastoma cell lines is reported to be minimal. The primary therapeutic effect is mediated through the modulation of tumor-associated macrophages.

Table 2: Effect of this compound on Macrophage Polarization in Glioblastoma Co-culture

| Macrophage Type | Co-culture with | This compound (µM) | Marker | % Change in Expression (vs. No this compound) |

| RAW264.7 | GL261 | 5 | CD206 (M2) | ↓ |

| RAW264.7 | GL261 | 5 | CD163 (M2) | ↓ |

| RAW264.7 | GL261 | 5 | CD86 (M1) | ↑ |

| RAW264.7 | GL261 | 5 | MHCII (M1) | ↑ |

| Human Primary | Human GBM Cells | 5 | M2 Markers | ↓[1] |

| Human Primary | Human GBM Cells | 5 | M1 Markers | ↑[1] |

Note: "↑" indicates an increase and "↓" indicates a decrease in the expression of the respective markers following this compound treatment in a co-culture system.

Table 3: Effect of this compound on Macrophage-Mediated Glioblastoma Cell Killing

| Macrophage Type | Target Glioblastoma Cells | This compound (µM) | % Increase in Tumor Cell Killing |

| RAW264.7 | GL261 | 5 | Significant Increase[1] |

| Human CD14-derived | Human GBM Cells | 5 | Significant Increase[1] |

Experimental Protocols

Protocol 1: In Vitro Co-culture of Macrophages and Glioblastoma Cells

Objective: To assess the effect of this compound on macrophage polarization in the presence of glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., GL261, U87MG)

-

Macrophage cell line (e.g., RAW264.7) or primary macrophages

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-